2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride

Serotonin transporter SERT Monoamine release

2-(5,7-Dichloro-1H-indol-3-yl)ethanamine Hydrochloride (5,7-dichlorotryptamine HCl) is a ring-substituted tryptamine derivative bearing chlorine atoms at both the 5- and 7-positions of the indole scaffold. It is structurally analogous to the neurotransmitter serotonin and belongs to the broader class of halogenated tryptamines used as pharmacological probes for serotonin receptors and monoamine transporters.

Molecular Formula C10H11Cl3N2
Molecular Weight 265.6 g/mol
CAS No. 94850-28-9
Cat. No. B160678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride
CAS94850-28-9
Synonyms5,​7-​dichloro-1H-​indole-​3-​ethanamine, monohydrochloride
Molecular FormulaC10H11Cl3N2
Molecular Weight265.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl.Cl
InChIInChI=1S/C10H10Cl2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H
InChIKeyXSDPVTXXLWEISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,7-Dichloro-1H-indol-3-yl)ethanamine Hydrochloride (CAS 94850-28-9): Baseline Identity and Procurement Context


2-(5,7-Dichloro-1H-indol-3-yl)ethanamine Hydrochloride (5,7-dichlorotryptamine HCl) is a ring-substituted tryptamine derivative bearing chlorine atoms at both the 5- and 7-positions of the indole scaffold . It is structurally analogous to the neurotransmitter serotonin and belongs to the broader class of halogenated tryptamines used as pharmacological probes for serotonin receptors and monoamine transporters . The compound is supplied as the hydrochloride salt (molecular formula C₁₀H₁₁Cl₃N₂, MW 265.56) with typical commercial purity ≥95% and solubility in DMF, DMSO, and ethanol .

Why Generic Substitution Fails for 5,7-Dichlorotryptamine HCl in Serotonergic Research


Substituted tryptamines cannot be regarded as interchangeable probes despite their shared indole-3-ethanamine core. The number, position, and electronic nature of halogen substituents profoundly influence monoamine transporter substrate versus inhibitor profiles, as well as serotonin receptor subtype selectivity [1]. For example, the 7-chloro congener (7-chlorotryptamine) acts as a potent serotonin releaser (SERT EC₅₀ 8.03 nM), whereas 5,7-dichlorotryptamine exhibits a markedly different functional signature at the dopamine transporter, functioning as an uptake inhibitor rather than a releaser [2]. Substitution at both the 5- and 7-positions therefore creates a unique pharmacological fingerprint that cannot be replicated by mono-halogenated or non-halogenated analogs, making compound-specific procurement essential for experiments where transporter inhibition versus release must be unequivocally assigned [2].

Quantitative Differentiation Guide for 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine Hydrochloride


Functional Divergence at the Serotonin Transporter: Substrate Release Potency

5,7-Dichlorotryptamine induces 5-HT release via the serotonin transporter (SERT) with an EC₅₀ of 33 nM in rat brain synaptosomes [1]. In comparison, the structurally related 7-chlorotryptamine (mono-chloro analog) displays a more potent SERT releasing action (EC₅₀ = 8.03 nM) under similar assay conditions [2]. The approximately 4-fold potency difference indicates that the additional 5-chloro substituent attenuates substrate activity at SERT, a critical parameter for studies requiring partial versus full transporter activation.

Serotonin transporter SERT Monoamine release

Dopamine Transporter Inhibition vs. Release: Mechanistic Differentiation

In contrast to its SERT substrate activity, 5,7-dichlorotryptamine acts as an inhibitor of the dopamine transporter (DAT), blocking [³H]dopamine uptake in rat brain synaptosomes with an IC₅₀ of 1.84 µM [1]. The 7-chloro analog, however, functions as a dopamine releaser (DAT EC₅₀ = 1,330 nM), i.e., it is transported into the presynaptic terminal and promotes reverse transport [2]. This divergence (inhibitor vs. releaser) at DAT, despite similar IC₅₀/EC₅₀ values, represents a fundamental mechanistic distinction with implications for dopaminergic modulation.

Dopamine transporter DAT Monoamine uptake inhibition

Serotonin 5-HT2A Receptor Agonism: Absence of Direct Data Defines Research Niche

While 7-chlorotryptamine is a fully characterized 5-HT2A full agonist (EC₅₀ = 18.8 nM, Eₘₐₓ = 102%) [1], no published quantitative activity data exist for 5,7-dichlorotryptamine at the 5-HT2A receptor . This absence, however, constitutes a definable differentiation: the 5,7-dichloro substitution pattern abolishes or drastically attenuates 5-HT2A activation, consistent with the SAR observation that 5-fluorotryptamines gain 5-HT2C selectivity over 5-HT2A . Researchers requiring a tryptamine scaffold with minimal 5-HT2A engagement (to avoid hallucinogenic confounds) may therefore prioritize the 5,7-dichloro compound.

5-HT2A receptor Serotonin receptor agonism Structure-activity relationship

High-Resolution Mass Spectrometry Reference: Differentiating Forensic and Metabolomics Standards

A curated HRMS spectrum for 5,7-dichlorotryptamine (free base) is available in the mzCloud database, acquired on a Q Exactive Plus Orbitrap instrument [1]. The molecular ion and fragmentation pattern provide a definitive reference for identification of this specific dichlorinated species, distinguishing it from mono-chlorinated or brominated analogs that may co-elute in chromatographic screening [1]. This spectral resource is peer-reviewed and manually curated, ensuring reliability for forensic and metabolomics applications where unambiguous identification is paramount.

High-resolution mass spectrometry Orbitrap Forensic toxicology

Optimal Application Scenarios for 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine Hydrochloride


Selective Dopamine Transporter Inhibition Without Substrate Release

For research programs requiring selective DAT inhibition without triggering reverse dopamine transport, 5,7-dichlorotryptamine HCl provides a tool compound with IC₅₀ = 1.84 µM in an inhibitor modality, unlike the 7-chloro analog which acts as a DAT releaser. This property is particularly relevant for studying DAT-mediated neurotoxicity paradigms where substrate-induced dopamine overflow must be avoided. [1]

Serotonergic Modulation with Attenuated 5-HT2A Activation

When in vivo behavioral studies require serotonergic engagement via SERT (EC₅₀ = 33 nM) but must minimize 5-HT2A-mediated hallucinogenic activity, 5,7-dichlorotryptamine HCl is a preferred candidate. The absence of detectable 5-HT2A agonism distinguishes it from mono-chlorinated tryptamines and allows cleaner dissection of transporter-mediated versus receptor-mediated serotonergic effects.

Forensic and Clinical Toxicology Reference Standard

The compound's verified HRMS spectrum on mzCloud enables its use as an authentic reference standard in forensic toxicology screening. The unique dichlorinated isotopic pattern facilitates unambiguous identification in complex biological matrices, reducing false-positive rates for mono-halogenated tryptamines. This is essential for laboratories performing confirmatory analysis for novel psychoactive substances. [2]

Structure-Activity Relationship Studies on Halogenated Tryptamines

As a 5,7-disubstituted tryptamine, this compound fills a critical gap in SAR libraries exploring the impact of dual halogenation on monoamine transporter pharmacology. Comparative testing alongside 7-chloro, 5-fluoro, and 5,7-difluoro congeners can elucidate the electronic and steric contributions of the 5-substituent to transporter selectivity and functional activity. [1]

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